Menitrazepam

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Menitrazepam is a benzodiazepine derivative known for its hypnotic properties. It is structurally similar to tetrazepam and nimetazepam, with the 7-chloro group of tetrazepam replaced by a nitro group. This compound is primarily used as a hypnotic agent in the treatment of insomnia, exhibiting strong sedative, anticonvulsant, muscle relaxant, and anxiolytic actions .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Menitrazepam involves the cyclization of appropriate precursors to form the benzodiazepine core. One common method includes the reaction of 2-amino-5-nitrobenzophenone with cyclohexanone in the presence of a suitable catalyst to form the cyclohexene-substituted benzodiazepine structure .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to meet pharmaceutical standards.

化学反応の分析

Metabolic Pathways in Humans

Nitrazepam is primarily metabolized through enzymatic reduction, acetylation, and hydrolysis, with key enzymes identified:

-

Reduction to 7-Aminonitrazepam (ANZP):

Aldehyde oxidase 1 (AOX1) in human liver cytosol catalyzes the reduction of NZP to ANZP. This reaction is enhanced by the electron donor 1-methylnicotinamide and inhibited by AOX1-specific inhibitors . -

Acetylation to 7-Acetylamino Nitrazepam (AANZP):

N-Acetyltransferase 2 (NAT2) acetylates ANZP to form AANZP, a reaction critical for detoxification . -

Hydrolysis of AANZP:

Arylacetamide deacetylase (AADAC) hydrolyzes AANZP back to ANZP in human liver microsomes, a pathway confirmed via recombinant esterase studies . -

Reactive Metabolite Formation:

CYP3A4 oxidizes ANZP to produce N-hydroxylamino NZP, a reactive intermediate that forms conjugates with N-acetyl-l-cysteine, potentially linked to liver injury .

Table 1: Key Metabolic Reactions of Nitrazepam

Degradation Under Basic Conditions

NZP undergoes rapid degradation in alkaline environments (e.g., 1 M NaOH at 80°C), producing two major products:

-

Intermediate: 2-Amino-5-nitrobenzophenone (IV)

-

Final Product: 2-Hydroxy-5-nitrobenzophenone (V)

Table 2: Alkaline Degradation Products

Degradation in Acidic Environments

In artificial gastric juice (pH 1.2), NZP degrades reversibly and irreversibly:

-

Reversible Intermediate (A):

Identified as 2-amino-N-(2-benzoyl-4-nitrophenyl)-acetamide.

Forms under acidic conditions but reverts to NZP upon neutralization . -

Irreversible Product (B):

2-Amino-5-nitrobenzophenone, structurally identical to the intermediate (IV) in basic degradation .

Figure 1: Degradation Pathways of NZP

textAcidic Conditions (Stomach): NZP → Reversible Intermediate (A) ⇌ Irreversible Product (B) Basic Conditions: NZP → Intermediate (IV) → Final Product (V)

Forensic and Clinical Implications

-

Postmortem Detection:

Degradation products (IV and V) must be monitored in decomposed bodies due to alkaline putrefaction . -

Drug Stability:

NZP’s instability in both gastric juice and alkaline environments necessitates careful storage and analysis .

This synthesis of metabolic and degradation pathways underscores the complexity of NZP’s chemical behavior, with implications for pharmacology, toxicology, and forensic science.

科学的研究の応用

Management of Insomnia

Menitrazepam is commonly prescribed for short-term management of insomnia. It helps reduce sleep latency and improve overall sleep quality. Clinical studies have demonstrated that patients experience longer sleep durations and improved sleep quality when treated with this compound compared to placebo.

Anxiety Disorders

This compound is effective in treating severe anxiety disorders. It alleviates symptoms by enhancing GABAergic activity, leading to reduced anxiety levels in patients.

| Study | Sample Size | Dosage | Outcome |

|---|---|---|---|

| DrugBank Analysis | N/A | N/A | Shown to be effective in panic attacks and severe anxiety management |

Seizure Management

This compound exhibits anticonvulsant properties, making it beneficial for patients with seizure disorders, particularly when conventional treatments fail.

| Study | Sample Size | Dosage | Outcome |

|---|---|---|---|

| Nitrazepam Efficacy Study | N/A | N/A | Effective in managing myoclonic seizures; however, tolerance may develop with long-term use |

Case Study 1: Long-Term Use in Insomnia

A study involving chronic insomniacs showed that this compound significantly reduced the time taken to fall asleep and increased total sleep time. However, it also noted the potential for tolerance development with extended use.

Case Study 2: Pregnancy and Teratogenic Risk

A matched case-control study assessed the teratogenic risks associated with benzodiazepines during pregnancy, including this compound. The findings indicated no significant increase in congenital abnormalities among infants exposed to these medications during critical developmental periods .

Pharmacological Profile

This compound's pharmacodynamics involve its interaction with GABA receptors:

- Mechanism of Action : Positive allosteric modulation of GABA(A) receptors.

- Pharmacokinetics : Rapid absorption with a peak effect typically occurring within 1-2 hours post-administration.

- Side Effects : Common side effects include drowsiness, dizziness, and potential dependence with prolonged use.

作用機序

Menitrazepam exerts its effects by binding to central benzodiazepine receptors, which are associated with inhibitory gamma-aminobutyric acid (GABA) receptors. This binding enhances GABA activity, leading to increased inhibitory neurotransmission. The result is a calming effect on the central nervous system, which manifests as sedation, muscle relaxation, and anxiolysis .

類似化合物との比較

Tetrazepam: Known for its muscle relaxant properties.

Nimetazepam: Used primarily as a hypnotic and anxiolytic agent.

Nitrazepam: Commonly used for its anticonvulsant and hypnotic effects.

Menitrazepam’s unique structure and pharmacological properties make it a valuable compound in both clinical and research settings.

生物活性

Menitrazepam, a member of the benzodiazepine class, is primarily utilized for its sedative and anxiolytic properties. This article delves into the biological activity of this compound, focusing on its pharmacodynamics, metabolism, therapeutic uses, and potential side effects, supported by relevant research findings and case studies.

Pharmacodynamics

This compound acts primarily on the central nervous system (CNS) by enhancing the effects of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter. This interaction occurs at the GABA-A receptor, where this compound functions as a positive allosteric modulator, increasing the frequency of chloride channel opening and leading to hyperpolarization of neurons. This results in:

- Sedation : Inducing sleep and reducing anxiety.

- Muscle Relaxation : Alleviating muscle tension.

- Anticonvulsant Effects : Preventing seizures through modulation of neuronal excitability.

Metabolism

The metabolism of this compound involves several key enzymes that determine its pharmacokinetics and biological effects. Research indicates that this compound is metabolized primarily in the liver through cytochrome P450 enzymes, particularly CYP3A4. The metabolic pathways include:

- Oxidation : Conversion to active metabolites such as 7-aminonitrazepam.

- Conjugation : Formation of glucuronides that are excreted in urine.

A study identified that variations in enzyme activity among individuals can lead to differences in drug efficacy and side effects, highlighting the importance of pharmacogenomics in personalized medicine .

Therapeutic Uses

This compound is prescribed for various conditions, including:

- Insomnia : Effective in short-term management of sleep disorders.

- Anxiety Disorders : Reducing symptoms associated with anxiety.

- Seizure Disorders : Used as an adjunct therapy for certain types of seizures.

Case Studies

- Insomnia Treatment : A double-blind study involving elderly patients with chronic insomnia demonstrated that this compound significantly improved sleep duration and quality compared to placebo . However, it also noted residual effects affecting daytime alertness.

- Anxiety Management : In a cohort study assessing anxiety disorders, this compound was found to reduce anxiety levels effectively without significant adverse effects when used at recommended dosages .

- Sleep Apnea : Research indicated that this compound did not exacerbate sleep apnea symptoms in patients with mild to moderate conditions, suggesting its relative safety in this population .

Side Effects and Risks

Despite its therapeutic benefits, this compound is associated with several side effects:

- Cognitive Impairment : Short-term memory loss and decreased alertness have been reported.

- Dependency Risk : Long-term use can lead to physical dependence and withdrawal symptoms upon discontinuation.

- Teratogenic Effects : A population-based case-control study indicated no significant teratogenic risk during pregnancy; however, caution is advised due to limited data on specific congenital abnormalities .

特性

CAS番号 |

28781-64-8 |

|---|---|

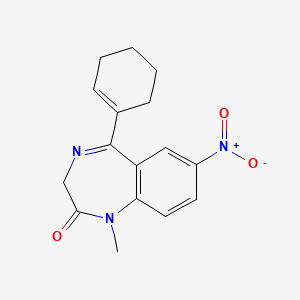

分子式 |

C16H17N3O3 |

分子量 |

299.32 g/mol |

IUPAC名 |

5-(cyclohexen-1-yl)-1-methyl-7-nitro-3H-1,4-benzodiazepin-2-one |

InChI |

InChI=1S/C16H17N3O3/c1-18-14-8-7-12(19(21)22)9-13(14)16(17-10-15(18)20)11-5-3-2-4-6-11/h5,7-9H,2-4,6,10H2,1H3 |

InChIキー |

CMFUDRPCXZQTOM-UHFFFAOYSA-N |

SMILES |

CN1C(=O)CN=C(C2=C1C=CC(=C2)[N+](=O)[O-])C3=CCCCC3 |

正規SMILES |

CN1C(=O)CN=C(C2=C1C=CC(=C2)[N+](=O)[O-])C3=CCCCC3 |

Key on ui other cas no. |

28781-64-8 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。